Sontoquine

Description

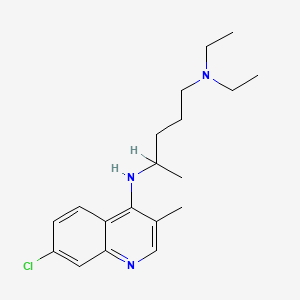

Structure

3D Structure

Properties

IUPAC Name |

4-N-(7-chloro-3-methylquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN3/c1-5-23(6-2)11-7-8-15(4)22-19-14(3)13-21-18-12-16(20)9-10-17(18)19/h9-10,12-13,15H,5-8,11H2,1-4H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEAUYYSRPFHIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005318 | |

| Record name | 4-[(7-Chloro-3-methylquinolin-4(1H)-ylidene)amino]-N,N-diethylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-10-9 | |

| Record name | Sontoquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylchloroquine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(7-Chloro-3-methylquinolin-4(1H)-ylidene)amino]-N,N-diethylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SONTOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U34E688BAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylchloroquine (Sontochin)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Methylchloroquine, or Sontochin, is a 4-aminoquinoline derivative and a structural analog of chloroquine. Historically, it was developed as an alternative to chloroquine with a potentially different toxicity profile.[1] The core structure consists of a 7-chloro-3-methylquinoline nucleus with a dialkylaminoalkyl side chain at the 4-position. Understanding the synthesis and characterization of this compound is crucial for the exploration of new chloroquine-based derivatives and for structure-activity relationship (SAR) studies in the pursuit of novel therapeutic agents.[1][2]

Synthesis of 3-Methylchloroquine

The synthesis of 3-methylchloroquine (Sontochin) is a multi-step process that begins with the construction of the 7-chloro-3-methylquinoline core, followed by the attachment of the diamino side chain. The overall synthetic approach is adapted from the original work of Andersag.[1]

Synthesis Workflow

The synthesis can be logically divided into two main stages: the synthesis of the quinoline core and the final condensation reaction.

Caption: A logical workflow for the synthesis of 3-methylchloroquine.

Experimental Protocols

The synthesis of the key intermediate, 4,7-dichloro-3-methylquinoline, is based on established methods for quinoline synthesis.[1]

Experimental Protocol:

-

Condensation: React m-chloroaniline with an appropriate beta-ketoester, such as ethyl acetoacetate, under acidic conditions to form the corresponding enamine.

-

Cyclization: Subject the enamine to thermal cyclization at high temperature to yield 7-chloro-4-hydroxy-3-methylquinoline.

-

Chlorination: Treat the 7-chloro-4-hydroxy-3-methylquinoline with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group at the 4-position to a chlorine atom, affording 4,7-dichloro-3-methylquinoline.

The final step involves a nucleophilic aromatic substitution reaction between 4,7-dichloro-3-methylquinoline and the appropriate diamine side chain. The following protocol is adapted from the synthesis of a close analog, PH-128, which follows the original Andersag method for Sontochin.[1]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,7-dichloro-3-methylquinoline (1.0 eq), N¹,N¹-diethylpentane-1,4-diamine (1.5 eq), and phenol (3.0 eq).

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 120°C with continuous stirring for 24 hours.[1]

-

Work-up:

-

Allow the reaction mixture to cool to room temperature. The resulting product will be a viscous brown oil.

-

Dissolve the oil in dichloromethane (CH₂Cl₂).

-

Wash the organic layer with a 10% aqueous solution of sodium hydroxide (NaOH), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude 3-methylchloroquine by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure product.

Characterization of 3-Methylchloroquine

Thorough characterization is essential to confirm the identity and purity of the synthesized 3-methylchloroquine. The following sections detail the expected analytical data. Due to the limited availability of public domain spectral data for 3-methylchloroquine, data for the closely related analog, PH-128 (N-tert-butyl-N′-(7-chloro-3-methyl-quinolin-4-yl)-propane-1,3-diamine), is provided as a reference.[1]

Physical Properties

| Property | Value |

| IUPAC Name | N⁴-(7-chloro-3-methylquinolin-4-yl)-N¹,N¹-diethylpentane-1,4-diamine[3] |

| Synonyms | Sontochin, 3-Methylchloroquine, SN-6911, RP-3038[3] |

| Molecular Formula | C₁₉H₂₈ClN₃[3] |

| Molecular Weight | 333.9 g/mol [3] |

Spectroscopic and Spectrometric Data (Reference: PH-128)

The following data is for the analog PH-128 and can be used as a guide for the characterization of 3-methylchloroquine, expecting similar patterns with variations due to the different side chains.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.39 (s, 1H), 8.01 (d, J = 9.08 Hz, 1H), 7.91 (d, J = 2.22 Hz, 1H), 7.29 (dd, J = 9.08, 2.22 Hz, 1H), 6.14 (br s, 1H), 3.72 (q, J = 5.57 Hz, 2H), 2.82 (t, J = 5.77 Hz, 2H), 2.38 (s, 3H), 1.80 (quint, J = 5.89 Hz, 2H), 1.15 (s, 9H).[1]

-

GC-MS (m/z): 305 (M⁺, 25%), 205 ([M - C₆H₁₄N]⁺, 100%).[1]

-

High-Resolution Mass Spectrometry (HRMS): Calculated for [M+H]⁺: 306.1732, Observed: 306.1738.[1]

Biological Signaling Pathway

Chloroquine and its analogs are known to interfere with the detoxification of heme in the malaria parasite's digestive vacuole. The proposed mechanism of action involves the inhibition of hemozoin formation.

Caption: Proposed mechanism of action of 3-methylchloroquine.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of 3-methylchloroquine (Sontochin). By following the outlined protocols, researchers can reliably produce this important chloroquine analog. While direct spectral data for 3-methylchloroquine remains elusive in publicly accessible literature, the provided data for a close analog serves as a valuable reference point for its characterization. Further studies to obtain and publish the complete spectral data of 3-methylchloroquine would be a valuable contribution to the field of medicinal chemistry.

References

Sontochin: A Technical Guide on its Discovery, Development, and Antimalarial Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sontochin, a 4-aminoquinoline derivative, holds a unique position in the history of antimalarial drug discovery. Initially developed as a less toxic alternative to chloroquine (then known as Resochin), its journey from a promising clinical candidate to a largely overlooked compound paved the way for the eventual global adoption of chloroquine. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and mechanism of action of Sontochin. It includes a compilation of its in vitro antimalarial activity, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its synthesis workflow and mode of action to serve as a comprehensive resource for researchers in the field of antimalarial drug development.

Discovery and Historical Development

Sontochin, chemically known as 3-methyl-chloroquine, was first synthesized in 1936 by Hans Andersag at the German pharmaceutical company Bayer (I.G. Farbenindustrie)[1]. Its development was spurred by the perceived high toxicity of an earlier 4-aminoquinoline compound, Resochin (chloroquine), which had been synthesized by Andersag in 1934[1][2][3]. Sontochin emerged as a promising alternative, demonstrating comparable efficacy to the antimalarials of the time but with a more favorable safety profile[1].

By the late 1930s, Sontochin had undergone clinical trials in over 1,100 patients, confirming its effectiveness against various human malaria species[1]. With the onset of World War II, the strategic importance of antimalarial drugs intensified. In 1941, samples of Sontochin were provided to the French company Specia (a branch of Rhône-Poulenc) for further trials in North Africa[1].

A pivotal moment in the history of Sontochin occurred in May 1943 when Allied forces occupying Tunis captured 5,000 tablets of the drug, along with associated clinical data[1][4]. This captured material was sent to the United States for analysis and was assigned the code SN-6911[1]. The structural elucidation of Sontochin renewed American interest in the 4-aminoquinoline class of compounds. This led to a re-evaluation of Resochin (SN-7618), which was ultimately found to be more potent than Sontochin and was subsequently renamed chloroquine[1]. The superior properties of chloroquine led to its widespread adoption, and Sontochin was largely set aside[5].

Despite being overshadowed by chloroquine, recent studies have highlighted that Sontochin retains significant activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting that its structural scaffold could serve as a template for the development of new antimalarials to combat drug resistance[5][6][7][8].

In Vitro Antimalarial Activity

Sontochin and its derivatives have demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentrations (IC50) for Sontochin and a key derivative, PH-128, are summarized in the table below.

| Compound | P. falciparum Strain | Chloroquine Susceptibility | IC50 (nM) |

| Sontochin | D6 | Sensitive | 8 - 20 |

| Sontochin | Dd2 | Resistant | 8 - 20 |

| Sontochin | 7G8 | Resistant | 8 - 20 |

| PH-128 | D6 | Sensitive | 5.1 |

| PH-128 | Dd2 | Resistant | 11.3 |

| PH-128 | 7G8 | Resistant | Not Reported |

| Chloroquine | D6 | Sensitive | < 10 |

| Chloroquine | Dd2 | Resistant | > 100 |

| Chloroquine | 7G8 | Resistant | > 100 |

Data compiled from Pou et al., 2012.[5]

Experimental Protocols

Synthesis of Sontochin

The synthesis of Sontochin is achieved through the condensation of 4,7-dichloro-3-methylquinoline with N1,N1-diethyl-1,4-pentanediamine. The following protocol is adapted from the procedure described by Andersag and later used for the synthesis of Sontochin derivatives[5].

3.1.1. Synthesis of 4,7-dichloro-3-methylquinoline (Precursor)

The synthesis of the quinoline core can be achieved via the Gould-Jacobs reaction or similar methods starting from 3-chloroaniline[2]. A general procedure involves the condensation of 3-chloroaniline with an appropriate three-carbon synthon to form the quinoline ring system, followed by chlorination at the 4-position.

3.1.2. Synthesis of N1,N1-diethyl-1,4-pentanediamine (Side Chain)

This diamine side chain can be synthesized through various established organic chemistry routes.

3.1.3. Condensation to form Sontochin

-

Reaction Setup: In a round-bottom flask, combine 4,7-dichloro-3-methylquinoline (1.0 equivalent), N1,N1-diethyl-1,4-pentanediamine (1.5 equivalents), and phenol (3.0 equivalents).

-

Heating: Heat the reaction mixture in an oil bath at 120°C with constant stirring for 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature. The product will be a viscous brown oil.

-

Dissolve the oil in methylene chloride.

-

Wash the organic layer with 10% aqueous sodium hydroxide solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield Sontochin as a solid.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay determines the IC50 value of a compound by measuring the proliferation of P. falciparum in vitro.

-

Compound Preparation: Prepare serial dilutions of Sontochin in a 96-well microplate. Include drug-free wells (negative control) and wells with a known antimalarial like chloroquine (positive control).

-

Parasite Culture: Use synchronized ring-stage P. falciparum culture at a parasitemia of 0.5% and a hematocrit of 2%.

-

Incubation: Add the parasite suspension to the pre-dosed microplate and incubate for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

Lysis and Staining:

-

Lyse the red blood cells by freezing the plate at -80°C.

-

Thaw the plate and add a lysis buffer containing SYBR Green I dye to each well. SYBR Green I intercalates with parasitic DNA.

-

-

Fluorescence Measurement: Incubate the plate in the dark at room temperature for 1-2 hours and measure the fluorescence using a microplate reader.

-

Data Analysis: Plot the fluorescence intensity against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Sontochin Synthesis Workflow

Caption: Workflow for the synthesis of Sontochin.

Mechanism of Action of Sontochin

Caption: Proposed mechanism of antimalarial action of Sontochin.

References

- 1. researchgate.net [researchgate.net]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. scite.ai [scite.ai]

- 4. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 5. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sontochin as a guide to the development of drugs against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Sontoquine: A Comprehensive Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sontoquine, a 4-aminoquinoline derivative also known as 3-methyl-chloroquine, has emerged as a compound of significant interest in the field of medicinal chemistry. Initially developed as a potential replacement for chloroquine, it has demonstrated notable efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Beyond its established antimalarial properties, the structural similarity of Sontoquine to other well-studied 4-aminoquinolines, such as chloroquine and amodiaquine, suggests a broader spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This technical guide provides an in-depth overview of the known and potential biological activities of Sontoquine, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antimalarial Activity

Sontoquine exhibits potent activity against the erythrocytic stages of Plasmodium parasites. Its primary mechanism of action, like other 4-aminoquinolines, is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole. This process leads to the accumulation of toxic free heme, ultimately resulting in parasite death. A key advantage of Sontoquine is its retained activity against chloroquine-resistant parasite strains, making it a valuable lead compound in the development of new antimalarial agents.

Quantitative Antimalarial Data

The following table summarizes the in vitro antiplasmodial activity of Sontoquine and its derivatives ("pharmachins") against various strains of P. falciparum.

| Compound | P. falciparum Strain D6 (Chloroquine-Sensitive) IC₅₀ (nM) | P. falciparum Strain Dd2 (Chloroquine-Resistant) IC₅₀ (nM) | P. falciparum Strain 7G8 (Chloroquine-Resistant) IC₅₀ (nM) |

| Sontoquine | 8 | 15 | 20 |

| Chloroquine | 9 | 150 | 250 |

| PH-128 | 5.1 | 9.8 | 11.3 |

| PH-203 | 2.3 | 4.5 | 5.8 |

Data compiled from literature reports.[1]

Experimental Protocols: Antimalarial Assays

This assay is a widely used method to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes (O+) in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. Cultures are synchronized at the ring stage by treatment with 5% D-sorbitol.

-

Assay Preparation: Test compounds are serially diluted in complete culture medium and added to a 96-well microplate. A synchronized parasite culture with a parasitemia of 0.5% and a hematocrit of 2.5% is then added to each well.

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the red blood cells. A lysis buffer containing 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL of SYBR Green I dye is then added to each well.

-

Fluorescence Measurement: The plates are incubated in the dark for 1 hour at room temperature, and fluorescence is measured using a microplate reader with excitation at 485 nm and emission at 530 nm.

-

Data Analysis: The IC₅₀ values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

This protocol describes the evaluation of a compound's efficacy in a mouse model of malaria.

-

Animal Model: Swiss Webster mice are infected intravenously with Plasmodium yoelii parasitized red blood cells.

-

Drug Administration: The test compound is administered orally or intraperitoneally once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

-

Parasitemia Monitoring: Thin blood smears are prepared from the tail vein of each mouse on day 4 post-infection. The smears are stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopic examination.

-

Data Analysis: The average parasitemia for each treatment group is calculated. The 50% effective dose (ED₅₀), the dose that reduces parasitemia by 50% compared to the control group, is then determined.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of Sontoquine are limited, the well-documented immunomodulatory effects of chloroquine and amodiaquine provide a strong basis for inferring similar activities.[2][3] These 4-aminoquinolines are known to interfere with inflammatory signaling pathways, suggesting that Sontoquine may also possess anti-inflammatory potential.

Putative Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of 4-aminoquinolines are thought to be mediated through several mechanisms, including:

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Chloroquine has been shown to inhibit the activation of endosomal TLRs (TLR3, TLR7, TLR8, and TLR9) by binding to nucleic acids and preventing their interaction with the receptors.[4][5] This interference with TLR signaling can dampen the downstream production of pro-inflammatory cytokines.

-

Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Some antimalarials, like mefloquine, have been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory genes.[6]

-

Suppression of Cytokine Production: By interfering with the aforementioned signaling pathways, 4-aminoquinolines can suppress the production of key pro-inflammatory cytokines such as TNF-α, IL-1, and IL-6.[7][8][9][10][11]

Signaling Pathway Diagram: TLR9 Inhibition by 4-Aminoquinolines

Caption: Sontoquine may inhibit TLR9 signaling by binding to CpG DNA, preventing its recognition by TLR9 and subsequent pro-inflammatory cytokine production.

Potential Anticancer Activity

The anticancer potential of 4-aminoquinolines, particularly chloroquine, is an active area of research.[12] These compounds are thought to exert their anticancer effects through multiple mechanisms, making them attractive candidates for drug repurposing. Given its structural similarity, Sontoquine may share these anticancer properties.

Putative Mechanisms of Anticancer Action

-

Autophagy Inhibition: Chloroquine is a well-known inhibitor of autophagy, a cellular process that cancer cells can use to survive under stress.[13][14][15] By blocking the fusion of autophagosomes with lysosomes, chloroquine leads to the accumulation of autophagosomes and can induce cancer cell death.[15]

-

Modulation of Cancer Cell Signaling: Chloroquine has been shown to affect various signaling pathways involved in cancer progression, including the p53 and NF-κB pathways.[6][12]

-

Sensitization to Chemotherapy and Radiotherapy: By inhibiting autophagy, chloroquine can sensitize cancer cells to conventional cancer therapies.[16]

Signaling Pathway Diagram: Autophagy Inhibition by 4-Aminoquinolines

Caption: Sontoquine may inhibit autophagy by preventing the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and subsequent cancer cell death.

Potential Antiviral Activity

Several 4-aminoquinoline compounds, including chloroquine and amodiaquine, have demonstrated in vitro activity against a range of viruses.[17] The proposed mechanisms of antiviral action are often related to the inhibition of viral entry and replication.

Putative Mechanisms of Antiviral Action

-

Inhibition of Viral Entry: Chloroquine can increase the pH of endosomes, which can inhibit the pH-dependent fusion of some enveloped viruses with the host cell membrane, thereby blocking their entry.[2]

-

Inhibition of Viral Replication: By interfering with cellular processes that are required for viral replication, such as the function of certain enzymes, 4-aminoquinolines may inhibit the production of new viral particles.

Quantitative Antiviral Data for Related 4-Aminoquinolines

The following table summarizes the in vitro antiviral activity of chloroquine against various viruses.

| Virus | Cell Line | EC₅₀ (µM) |

| SARS-CoV-2 | Vero E6 | 1.13 |

| Dengue Virus (DENV-2) | Vero | 3.3 |

| Chikungunya Virus (CHIKV) | Vero | 5.2 |

| Zika Virus (ZIKV) | Vero | 4.3 |

EC₅₀ (50% effective concentration) values are highly dependent on the cell line and assay conditions used. Data is compiled from various literature sources.[18]

Conclusion

Sontoquine is a promising 4-aminoquinoline with well-established potent antimalarial activity, particularly against drug-resistant strains of P. falciparum. Based on the extensive research on its analogues, chloroquine and amodiaquine, Sontoquine likely possesses a broader biological activity spectrum, including anti-inflammatory, anticancer, and antiviral properties. The putative mechanisms for these activities involve the modulation of key cellular signaling pathways such as TLR, NF-κB, and autophagy. Further direct investigation into these potential activities of Sontoquine is warranted to fully elucidate its therapeutic potential beyond malaria. This guide provides a comprehensive foundation for researchers and drug development professionals to explore the multifaceted pharmacological profile of this intriguing compound.

References

- 1. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of endosomal TLR inhibition by antimalarial drugs and imidazoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimalarial drug mefloquine inhibits nuclear factor kappa B signaling and induces apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of cytokines in immunomodulation during malaria clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Changes in cytokine production associated with acquired immunity to Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 10. researchgate.net [researchgate.net]

- 11. Pro- and anti-inflammatory cytokines in children with malaria in Franceville, Gabon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Blog | UK HealthCare [ukhealthcare.uky.edu]

- 13. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Autophagy Modulation in Cancer: Current Knowledge on Action and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Sontoquine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sontoquine (SN-6911), also known as 3-methylchloroquine, is a 4-aminoquinoline derivative with known antimalarial activity.[1][2] As with other compounds in this class, its efficacy is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action at the target site. This technical guide provides a comprehensive overview of the available physicochemical data for Sontoquine phosphate, details established experimental protocols for determining these properties, and illustrates its proposed mechanism of action.

Note on Data Availability: Extensive literature searches did not yield specific, experimentally determined values for the melting point, aqueous solubility, and pKa of Sontoquine phosphate. The data presented herein is a combination of computed values for the Sontoquine free base, experimental data for closely related analogs like Chloroquine phosphate, and general experimental protocols. This information should be used as a reference, and empirical determination of these properties for Sontoquine phosphate is highly recommended for any drug development program.

Physicochemical Properties

The fundamental physicochemical characteristics of an active pharmaceutical ingredient (API) are critical for formulation development and for understanding its biological activity.

Computed and Analog Data

Due to the absence of specific experimental data for Sontoquine phosphate, the following tables summarize computed properties for the Sontoquine free base and experimental data for the closely related antimalarial, Chloroquine phosphate.

Table 1: Computed Physicochemical Properties of Sontoquine (Free Base)

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈ClN₃ | PubChem[3] |

| Molecular Weight | 333.9 g/mol | PubChem[3] |

| XLogP3 | 5.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 7 | PubChem[3] |

Table 2: Experimental Physicochemical Properties of Chloroquine Phosphate (Analog)

| Property | Value | Source |

| Melting Point | 193-196 °C | Certificate of Analysis[4] |

| Aqueous Solubility | 100 mM | TOKU-E[5] |

| pKa | (Not specified for phosphate salt) | - |

Experimental Protocols

The following are detailed, standard methodologies for determining the key physicochemical properties of a pharmaceutical compound like Sontoquine phosphate.

Melting Point Determination

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, defined temperature. The melting range can be an indicator of purity.

Methodology: Capillary Method

-

Sample Preparation: The Sontoquine phosphate sample must be finely powdered and thoroughly dried, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.

-

Capillary Tube Loading: A small amount of the dried powder is introduced into a capillary tube (typically 0.8-1.2 mm internal diameter) and packed to a height of 2.5-3.5 mm by tapping the sealed end of the tube on a hard surface.[6]

-

Measurement:

-

The loaded capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rapid rate to approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid is observed is recorded as the onset of melting.

-

The temperature at which the sample is completely molten is recorded as the clear point. The range between these two temperatures is the melting range.

-

Aqueous Solubility Determination

Principle: The aqueous solubility of a compound is the maximum amount of that substance that can be dissolved in a given amount of water at a specific temperature and pH.

Methodology: Shake-Flask Method

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

-

Equilibration: An excess amount of Sontoquine phosphate powder is added to a known volume of each buffer in a sealed flask.

-

Shaking: The flasks are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved Sontoquine phosphate in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve is prepared using standard solutions of known concentrations to quantify the solubility.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a multi-protic molecule like Sontoquine, there will be multiple pKa values.

Methodology: Potentiometric Titration

-

Sample Preparation: A known amount of Sontoquine phosphate is accurately weighed and dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the curve, which correspond to the half-equivalence points where the concentrations of the conjugate acid and base forms are equal.

Mechanism of Action: Inhibition of Hemozoin Formation

Sontoquine, like other 4-aminoquinolines, exerts its antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[6] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.

Sontoquine, being a weak base, is thought to accumulate to high concentrations in the acidic environment of the parasite's food vacuole. Here, it is proposed to bind to free heme, preventing its polymerization into hemozoin.[4][7] The accumulation of this drug-heme complex and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Sontoquine.

Caption: Proposed mechanism of Sontoquine action in the malaria parasite.

Experimental Workflow for Assessing Hemozoin Inhibition

The following diagram outlines a typical in vitro workflow to assess the inhibition of hemozoin formation.

Caption: Workflow for in vitro hemozoin inhibition assay.

Conclusion

While specific experimental data for the physicochemical properties of Sontoquine phosphate remains elusive in publicly accessible literature, this guide provides a robust framework for its characterization based on established methodologies and data from analogous compounds. The provided protocols for determining melting point, aqueous solubility, and pKa are fundamental to any pre-formulation and formulation development program. The illustrated mechanism of action, centered on the inhibition of hemozoin formation, aligns with the known pharmacology of 4-aminoquinolines and provides a basis for further mechanistic studies and drug design efforts. It is imperative for researchers and drug developers to empirically determine the physicochemical properties of Sontoquine phosphate to enable rational and effective development of this potential antimalarial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Sontochin as a guide to the development of drugs against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sontoquine | C19H28ClN3 | CID 66553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. toku-e.com [toku-e.com]

- 6. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Sontoquine: A Technical Guide to a Chloroquine Replacement Candidate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sontoquine, a 3-methyl analog of chloroquine, has re-emerged as a significant lead compound in the quest for effective and affordable replacements for chloroquine, a cornerstone antimalarial drug now hampered by widespread resistance. Initially developed in the 1930s but overshadowed by chloroquine, recent research has unveiled sontoquine's retained activity against chloroquine-resistant strains of Plasmodium falciparum. This technical guide provides an in-depth overview of sontoquine and its derivatives, known as pharmachins, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and experimental workflows. The evidence presented herein underscores the potential of the sontoquine scaffold in the development of next-generation 4-aminoquinoline antimalarials to combat drug-resistant malaria.

Introduction

The rise of chloroquine-resistant P. falciparum has created an urgent need for new antimalarial agents.[1] Sontoquine (3-methyl-chloroquine), discovered by Hans Andersag shortly after chloroquine, was initially considered less toxic but was ultimately supplanted by its more famous counterpart.[1][2] However, contemporary studies have demonstrated that the seemingly minor addition of a methyl group at the 3-position of the quinoline ring allows sontoquine to maintain significant efficacy against chloroquine-resistant parasite strains.[1][3] This has spurred renewed interest in sontoquine and the development of its derivatives, termed "pharmachins," which feature various substitutions at the 3-position to enhance potency and overcome resistance.[1][3]

This guide delves into the technical details of sontoquine as a chloroquine replacement, providing researchers and drug development professionals with a comprehensive resource encompassing its mechanism of action, in vitro and in vivo efficacy, and the methodologies employed in its evaluation.

Mechanism of Action and Resistance

The primary mode of action for 4-aminoquinoline drugs like chloroquine and sontoquine is the inhibition of hemozoin formation in the parasite's acidic digestive vacuole.[1] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into inert, crystalline hemozoin.[1] Chloroquine and its analogs are weak bases that accumulate in the acidic digestive vacuole. Here, they are thought to bind to free heme, preventing its polymerization into hemozoin. The resulting accumulation of toxic free heme leads to parasite death.[1]

Chloroquine resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[1] These mutations enable the transporter to efflux chloroquine from the digestive vacuole, reducing its concentration at the site of action. The 3-methyl group of sontoquine appears to sterically hinder its interaction with the mutated PfCRT, thereby circumventing this resistance mechanism and allowing the drug to accumulate and exert its antimalarial effect.[3]

Caption: Mechanism of action of Sontoquine in the digestive vacuole of P. falciparum.

Quantitative Data

In Vitro Antiplasmodial Activity

The in vitro efficacy of sontoquine and its derivatives has been evaluated against both chloroquine-sensitive (D6) and chloroquine-resistant (Dd2, 7G8) strains of P. falciparum. The 50% inhibitory concentrations (IC50) are summarized below.

| Compound | P. falciparum Strain D6 (CQ-sensitive) IC50 (nM) | P. falciparum Strain Dd2 (CQ-resistant) IC50 (nM) | P. falciparum Strain 7G8 (CQ-resistant) IC50 (nM) |

| Chloroquine | 7.8 ± 1.1 | 155 ± 18 | 105 ± 12 |

| Sontoquine | 12 ± 2.1 | 20 ± 3.5 | 8.0 ± 1.5 |

| PH-128 | 15 ± 2.5 | 18 ± 2.9 | 9.0 ± 1.8 |

| PH-203 | 1.1 ± 0.2 | 1.8 ± 0.3 | 2.1 ± 0.4 |

Data sourced from[1]. Values are presented as mean ± standard deviation.

In Vivo Efficacy in a Murine Malaria Model

The in vivo antimalarial activity of selected pharmachins was assessed using a 4-day suppressive test in mice infected with Plasmodium yoelii.

| Compound | ED50 (mg/kg/day) | ED90 (mg/kg/day) |

| Chloroquine | 1.6 | 2.7 |

| PH-128 | 2.3 | 3.9 |

| PH-203 | 0.25 | Not Reported |

Data sourced from[1].

Metabolic Stability

The metabolic stability of sontoquine and its derivatives was assessed using human liver microsomes.

| Compound | Half-life (t1/2) in human liver microsomes (minutes) |

| Chloroquine | 125.3 |

| Sontoquine | 68.4 |

| PH-128 | 84.2 |

| PH-203 | 91.1 |

Data sourced from[1].

Experimental Protocols

Synthesis of Sontoquine and Derivatives

The synthesis of sontoquine and its pharmachin derivatives involves a multi-step process. A general workflow is presented below.

Caption: General synthetic workflow for Sontoquine and its derivatives.

Synthesis of 4,7-dichloro-3-methylquinoline: This key intermediate is synthesized as described by Andersag.[1]

Synthesis of N-tert-butyl-propane-1,3-diamine: This side chain precursor is synthesized according to the method of Tarbell et al.[1]

Synthesis of PH-128 (a Sontoquine analog): A mixture of 4,7-dichloro-3-methylquinoline (10.0 mmol), N-tert-butyl-propane-1,3-diamine (15.0 mmol), and phenol (30.0 mmol) is stirred in a 120°C oil bath for 24 hours. After cooling, the resulting oil is dissolved in methylene chloride and washed with 10% sodium hydroxide.[1]

In Vitro Antimalarial Drug Sensitivity Assay (SYBR Green I-based)

This assay measures the proliferation of P. falciparum in the presence of the test compounds.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Plate Preparation: Test compounds are serially diluted and added to 96-well plates.

-

Assay: Asynchronous parasite cultures are diluted to a parasitemia of 0.5% and a hematocrit of 2% and added to the drug plates.

-

Incubation: Plates are incubated for 72 hours at 37°C in a low oxygen environment.

-

Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader. The IC50 values are calculated from the dose-response curves.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This test evaluates the ability of a compound to suppress parasitemia in a murine model.

-

Infection: Female CF1 mice are infected intravenously with P. yoelii-parasitized erythrocytes.

-

Drug Administration: The test compounds are administered orally by gavage once daily for four consecutive days, starting the day after infection.

-

Parasitemia Monitoring: On day 5, thin blood smears are prepared from tail blood, stained with Giemsa, and the percentage of parasitized erythrocytes is determined by microscopy.

-

Efficacy Calculation: The effective dose (ED50 and ED90) is calculated by comparing the parasitemia in treated groups to an untreated control group.

Concluding Remarks

Sontoquine and its derivatives, the pharmachins, represent a promising avenue for the development of new antimalarial drugs to combat chloroquine resistance. The 3-methyl group on the quinoline core is a key structural feature that allows these compounds to evade the primary resistance mechanism to chloroquine. The derivative PH-203, with an aryl substituent at the 3-position, has demonstrated particularly potent in vitro activity against multi-drug resistant P. falciparum strains and superior in vivo efficacy compared to chloroquine in a murine model.[1] While further studies on the pharmacokinetics, toxicology, and clinical efficacy of sontoquine and its analogs are warranted, the existing data strongly support their continued investigation as a viable strategy to address the ongoing challenge of drug-resistant malaria. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in this critical area.

References

The Structural Nexus: A Comparative Analysis of Sontoquine and Chloroquine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structural relationship between Sontoquine and Chloroquine, two 4-aminoquinoline compounds with historical and ongoing significance in medicinal chemistry, particularly in the context of antimalarial drug discovery. This document will dissect their molecular architecture, compare their physicochemical and biological properties through tabulated data, and provide insights into relevant experimental methodologies.

Core Structural Relationship

Sontoquine, also known as 3-methyl-chloroquine, is a close structural analog of Chloroquine.[1][2][3][4] The fundamental difference between the two molecules lies in the substitution on the quinoline ring. Both compounds share the same 7-chloro-4-aminoquinoline core and the identical N1,N1-diethyl-N4-pentyl side chain attached at the 4-position of the quinoline ring.[4][5][6] The distinguishing feature of Sontoquine is the presence of a methyl group at the 3-position of the quinoline ring, a position that is unsubstituted in Chloroquine.[1][2][4]

This seemingly minor structural modification has significant implications for the biological activity of the molecule, particularly its efficacy against chloroquine-resistant strains of Plasmodium falciparum.[1][2][7]

Structural and Physicochemical Data Comparison

The addition of a methyl group to the quinoline core of Chloroquine to form Sontoquine results in slight modifications to its physicochemical properties. The following table summarizes key quantitative data for both compounds for ease of comparison.

| Property | Chloroquine | Sontoquine | Reference |

| IUPAC Name | 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | 4-N-(7-chloro-3-methylquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine | [4][6] |

| Molecular Formula | C₁₈H₂₆ClN₃ | C₁₉H₂₈ClN₃ | [4][5] |

| Molecular Weight | 319.9 g/mol | 333.9 g/mol | [4][6] |

| Monoisotopic Mass | 319.1815255 Da | 333.1971756 Da | [4][6] |

| XlogP (predicted) | 5.0 | Not explicitly stated, but expected to be slightly higher than Chloroquine due to the added methyl group. | [8] |

Biological Activity: A Comparative Overview

The primary impetus for the study of Sontoquine and its derivatives has been its retained activity against chloroquine-resistant malaria parasites.[1][2][7] The methyl group at the 3-position is thought to sterically hinder the interaction with the chloroquine-resistance transporter protein (PfCRT), a key mechanism of resistance in P. falciparum.[9]

The following table presents comparative in vitro antiplasmodial activity data (IC₅₀ values) for Chloroquine and Sontoquine against different strains of P. falciparum.

| Compound | P. falciparum Strain D6 (Chloroquine-sensitive) IC₅₀ (nM) | P. falciparum Strain Dd2 (Chloroquine-resistant) IC₅₀ (nM) | P. falciparum Strain 7G8 (Chloroquine-resistant) IC₅₀ (nM) | Reference |

| Chloroquine | 8 - 20 (range) | >100 | >100 | [2] |

| Sontoquine | Not explicitly stated | 8 - 20 (range) | 8 - 20 (range) | [2] |

Experimental Protocols

Synthesis of Sontoquine

The synthesis of Sontoquine can be achieved through the reaction of 4,7-dichloro-3-methylquinoline with N1,N1-diethylpentane-1,4-diamine.[2] This is analogous to the synthesis of Chloroquine, which involves the reaction of 4,7-dichloroquinoline with the same side chain.[10][11]

General Procedure:

-

A mixture of 4,7-dichloro-3-methylquinoline and an excess of N1,N1-diethylpentane-1,4-diamine is heated.

-

The reaction can be carried out in the presence of a high-boiling point solvent or neat.

-

The reaction temperature is typically elevated, for example, to 180°C as in the synthesis of Chloroquine.[5]

-

Upon completion, the reaction mixture is cooled and the excess amine is removed.

-

The crude product is then purified, often by column chromatography, to yield Sontoquine.

In Vitro Antiplasmodial Activity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of the compounds against P. falciparum is a standard measure of their antiplasmodial activity. A common method for this is the SYBR Green I-based fluorescence assay.

General Protocol:

-

P. falciparum cultures are maintained in human erythrocytes in a suitable culture medium.

-

The parasite cultures are synchronized to the ring stage.

-

The compounds (Chloroquine and Sontoquine) are serially diluted in a 96-well microplate.

-

The synchronized parasite culture is added to each well containing the test compounds and to control wells (no drug).

-

The plates are incubated for a full asexual life cycle (typically 48-72 hours) under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂).

-

After incubation, the plates are lysed, and a DNA-intercalating dye such as SYBR Green I is added.

-

The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

-

The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizations

Caption: Structural transformation from Chloroquine to Sontoquine.

Caption: Simplified workflow for the synthesis of Sontoquine.

References

- 1. researchgate.net [researchgate.net]

- 2. Sontochin as a Guide to the Development of Drugs against Chloroquine-Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Sontoquine | C19H28ClN3 | CID 66553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chloroquine: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]

- 6. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sontochin as a guide to the development of drugs against chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - Sontoquine (C19H28ClN3) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. CHLOROQUINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 11. researchgate.net [researchgate.net]

In Vitro Antiplasmodial Activity of Sontoquine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of Sontoquine, a 4-aminoquinoline antimalarial compound. The document details its efficacy against various strains of Plasmodium falciparum, outlines the experimental protocols for assessing its activity and cytotoxicity, and illustrates its proposed mechanism of action and the broader context of chloroquine resistance.

Quantitative Data Summary

The in vitro antiplasmodial activity of Sontoquine and its derivatives has been evaluated against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The following tables summarize the 50% inhibitory concentrations (IC₅₀) and cytotoxicity data.

Table 1: In Vitro Antiplasmodial Activity of Sontoquine and Related Compounds against Plasmodium falciparum Strains

| Compound | P. falciparum Strain D6 (Chloroquine-Sensitive) IC₅₀ (nM) | P. falciparum Strain Dd2 (Chloroquine-Resistant) IC₅₀ (nM) | P. falciparum Strain 7G8 (Chloroquine-Resistant) IC₅₀ (nM) |

| Chloroquine | Data not available | - | - |

| Sontoquine | - | 8 - 20 | 8 - 20 |

| PH-128 | 5.1 | 11.3 | - |

| PH-203 | ~1-2 | ~1-2 | ~1-2 |

Data sourced from a study on Sontoquine and its derivatives, referred to as "pharmachins."[1]

Table 2: Cytotoxicity of Sontoquine Derivatives

| Compound | Cell Line | Assay | IC₅₀ (µM) | Selectivity Index (SI)¹ |

| Chloroquine | Murine Splenic Lymphocytes | Mitogen-stimulated proliferation | ~25 | - |

| PH-128 | Murine Splenic Lymphocytes | Mitogen-stimulated proliferation | >25 | >4000 |

| PH-203 | Murine Splenic Lymphocytes | Mitogen-stimulated proliferation | 7.5 | >4000 |

¹Selectivity Index (SI) is calculated as the ratio of the cytotoxic IC₅₀ to the antiplasmodial IC₅₀ against P. falciparum.[1]

Experimental Protocols

The following sections detail the standardized protocols for assessing the in vitro antiplasmodial activity and cytotoxicity of compounds like Sontoquine.

In Vitro Antiplasmodial Activity Assays

Two common methods for determining the in vitro antiplasmodial activity are the [³H]-hypoxanthine incorporation assay and the SYBR Green I-based fluorescence assay.

This method measures the incorporation of radiolabeled hypoxanthine into the parasite's DNA, which is indicative of its growth and replication.

Materials:

-

Plasmodium falciparum culture (synchronized to the ring stage)

-

Complete RPMI 1640 medium (without hypoxanthine)

-

Human erythrocytes (O+)

-

[³H]-hypoxanthine

-

96-well microtiter plates

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Cell harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound (e.g., Sontoquine) in complete RPMI 1640 medium in a 96-well plate.

-

Add a suspension of P. falciparum-infected erythrocytes (typically at 0.5% parasitemia and 2.5% hematocrit) to each well.

-

Incubate the plates for 24 hours at 37°C in a controlled atmosphere.

-

Add [³H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

-

Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated [³H]-hypoxanthine.

-

Measure the radioactivity of the incorporated [³H]-hypoxanthine using a scintillation counter.

-

The 50% inhibitory concentration (IC₅₀) is calculated by comparing the radioactivity in wells with the test compound to that of drug-free control wells.

This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that binds to parasitic DNA.

Materials:

-

Plasmodium falciparum culture (synchronized to the ring stage)

-

Complete RPMI 1640 medium

-

Human erythrocytes (O+)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris, EDTA, saponin, and Triton X-100)

-

96-well or 384-well black microtiter plates with a clear bottom

-

Gas mixture (5% CO₂, 5% O₂, 90% N₂)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in complete RPMI 1640 medium in a black, clear-bottom 96-well plate.

-

Add a suspension of P. falciparum-infected erythrocytes to each well.

-

Incubate the plates for 72 hours at 37°C in a controlled atmosphere.

-

Add SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for at least 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

The IC₅₀ value is determined by analyzing the fluorescence data with appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Mammalian cell line (e.g., HeLa, HepG2, or murine splenic lymphocytes)

-

Complete cell culture medium (e.g., DMEM or RPMI 1640 with fetal bovine serum)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate spectrophotometer

Procedure:

-

Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

-

Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm.

-

The 50% cytotoxic concentration (CC₅₀) is calculated by comparing the absorbance of wells treated with the compound to that of untreated control wells.

Visualizations: Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action for Sontoquine and the general workflow for in vitro antiplasmodial drug screening.

References

Sontoquine's Effect on Hemozoin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Importance of Hemozoin Inhibition

During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin, releasing toxic-free heme (ferriprotoporphyrin IX). To evade heme-induced oxidative stress and cellular damage, the parasite sequesters this heme into an inert, crystalline polymer called hemozoin. This detoxification process is essential for the parasite's survival, making it a prime target for antimalarial therapeutics.

The 4-aminoquinoline class of drugs, which includes chloroquine and Sontoquine, is believed to exert its antimalarial effect by interfering with hemozoin formation. These drugs are weak bases that accumulate in the acidic digestive vacuole of the parasite, the site of hemozoin crystallization. Here, they are thought to cap the growing faces of the hemozoin crystal and complex with free heme, preventing its incorporation into the polymer chain. This leads to a buildup of toxic-free heme, ultimately resulting in parasite death.

Sontoquine (3-methyl-chloroquine) has garnered interest due to its retained activity against chloroquine-resistant parasite strains, suggesting that modifications to the quinoline scaffold can circumvent resistance mechanisms. Understanding its precise interaction with the hemozoin formation pathway is crucial for the development of next-generation antimalarials.

Mechanism of Action: Inhibition of Heme Crystallization

The prevailing hypothesis for the mechanism of action of Sontoquine and other quinoline antimalarials on hemozoin formation involves a multi-pronged attack on the heme detoxification pathway within the parasite's digestive vacuole.

-

Accumulation in the Digestive Vacuole: As a weak base, Sontoquine readily diffuses across cell membranes in its unprotonated state. Upon entering the acidic environment of the parasite's digestive vacuole (pH 4.5-5.0), it becomes protonated and trapped, reaching concentrations several hundred times higher than in the surrounding cytoplasm.

-

Interaction with Heme: Once concentrated in the vacuole, Sontoquine is thought to form a complex with free heme (ferriprotoporphyrin IX). This interaction is believed to occur through π-π stacking between the quinoline ring of Sontoquine and the porphyrin ring of heme.

-

Inhibition of Hemozoin Polymerization: The Sontoquine-heme complex is unable to be incorporated into the growing hemozoin crystal. Furthermore, it is hypothesized that Sontoquine itself can directly bind to the surface of the nascent hemozoin crystal, effectively capping the growing faces and preventing the addition of further heme units.

-

Induction of Parasite Toxicity: The inhibition of hemozoin formation leads to an accumulation of free heme within the digestive vacuole. This excess heme is highly toxic, catalyzing the production of reactive oxygen species (ROS), disrupting membrane integrity, and inhibiting the activity of crucial parasitic enzymes, ultimately leading to parasite death.

Caption: Proposed mechanism of Sontoquine's action on hemozoin formation.

Quantitative Data on Sontoquine and Related Compounds

Direct experimental data quantifying the 50% inhibitory concentration (IC50) of Sontoquine on in vitro β-hematin formation is not available in the peer-reviewed literature. However, its potent antiplasmodial activity, particularly against chloroquine-resistant strains, has been documented. To provide a framework for its potential hemozoin-inhibiting capacity, the following tables summarize the available antiplasmodial IC50 values for Sontoquine (referred to as "sontochin") and the established β-hematin inhibition IC50 for the closely related compound, chloroquine.

Table 1: Antiplasmodial Activity of Sontoquine (Sontochin) against P. falciparum Strains

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

|---|---|---|---|

| Sontochin | D6 (Chloroquine-Sensitive) | 8 | |

| Sontochin | Dd2 (Chloroquine-Resistant) | 20 | |

| Sontochin | 7G8 (Chloroquine-Resistant) | 15 |

Data derived from in vitro parasite growth inhibition assays.

Table 2: In Vitro β-Hematin Formation Inhibition by Chloroquine

| Compound | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| Chloroquine | NP-40 Detergent-Mediated | ~53.0 | |

| Chloroquine | Pyridine-Ferrochrome | ~25.0 |

Note: IC50 values for β-hematin inhibition can vary depending on the specific assay conditions.

The potent antiplasmodial activity of Sontoquine, especially against resistant strains where chloroquine accumulation is reduced, suggests that it is an effective inhibitor of a critical parasitic process, with hemozoin formation being the primary putative target.

Experimental Protocol: NP-40 Detergent-Mediated β-Hematin Inhibition Assay

This protocol describes a widely used in vitro method to assess the inhibition of β-hematin (the synthetic analogue of hemozoin) formation, mediated by the non-ionic detergent NP-40, which mimics the lipid-rich environment of the parasite's digestive vacuole.

4.1. Materials and Reagents

-

Hemin chloride (Bovine)

-

Dimethyl sulfoxide (DMSO)

-

NP-40 (Nonidet P-40)

-

Sodium acetate

-

Acetic acid

-

Pyridine

-

Acetone

-

HEPES buffer

-

Sontoquine (or other test compounds)

-

Chloroquine (as a positive control)

-

96-well microplates (flat bottom)

-

Microplate reader (capable of reading absorbance at 405 nm)

-

Shaking water bath or incubator

4.2. Preparation of Solutions

-

Hemin Stock Solution (4 mM): Dissolve hemin chloride in DMSO.

-

Acetate Buffer (0.5 M, pH 4.4): Prepare by mixing appropriate volumes of 0.5 M sodium acetate and 0.5 M acetic acid.

-

NP-40 Solution (10% w/v): Dissolve NP-40 in deionized water.

-

Test Compound Stock Solutions: Dissolve Sontoquine and control compounds in DMSO to a desired stock concentration (e.g., 10 mM).

-

Pyridine Solution (50% v/v): Prepare a solution containing 50% pyridine, 20% acetone, and 30% 200 mM HEPES buffer (pH 7.4).

4.3. Assay Procedure

-

Compound Plating: In a 96-well plate, add 10 µL of various concentrations of the test compound (Sontoquine) and controls (chloroquine for positive inhibition, DMSO for no inhibition) in triplicate.

-

Hemin Addition: To each well, add 50 µL of the hemin stock solution pre-diluted in acetate buffer to a final concentration of 100 µM.

-

Initiation of Polymerization: Add 10 µL of the 10% NP-40 solution to each well to initiate β-hematin formation.

-

Incubation: Incubate the plate at 37°C for 4-6 hours with gentle shaking.

-

Quantification of Free Heme: After incubation, add 100 µL of the 50% pyridine solution to each well. This solution forms a chromophore with any remaining unpolymerized heme.

-

Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 405 nm using a microplate reader.

4.4. Data Analysis

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Abs_test - Abs_blank) / (Abs_neg_control - Abs_blank)] x 100 Where:

-

Abs_test is the absorbance of the well with the test compound.

-

Abs_neg_control is the absorbance of the well with DMSO (no inhibition).

-

Abs_blank is the absorbance of a well with all reagents except hemin.

-

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve (e.g., using sigmoidal dose-response regression analysis).

Caption: A streamlined workflow for the in vitro β-hematin inhibition assay.

Conclusion and Future Directions

Sontoquine's effectiveness against chloroquine-resistant P. falciparum underscores the continued viability of the hemozoin formation pathway as a key antimalarial drug target. While the precise quantitative measure of its direct inhibitory effect on hemozoin polymerization remains to be elucidated, its structural similarity to chloroquine and its potent antiplasmodial activity strongly suggest a mechanism rooted in the disruption of heme detoxification.

Future research should prioritize the direct measurement of Sontoquine's IC50 for β-hematin inhibition using standardized assays, such as the one detailed in this guide. Such data would be invaluable for structure-activity relationship (SAR) studies and the rational design of novel 4-aminoquinolines that are not only potent inhibitors of hemozoin formation but also capable of evading existing parasite resistance mechanisms. Further investigation into the interaction of Sontoquine with the parasite's chloroquine resistance transporter (PfCRT) would also provide critical insights into its efficacy against resistant strains. A comprehensive understanding of these molecular interactions will pave the way for the development of more robust and durable antimalarial therapies.

Initial Toxicity Screening of Sontoquine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sontoquine, a 3-methyl derivative of chloroquine, and its analogs, known as pharmachins, have demonstrated significant activity against chloroquine-resistant strains of Plasmodium falciparum. As with any promising therapeutic candidate, a thorough evaluation of their toxicity profile is paramount for further development. This technical guide provides a comprehensive overview of the initial toxicity screening of Sontoquine derivatives, focusing on in vitro cytotoxicity and cardiotoxicity. It summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows to aid researchers in the preclinical assessment of this important class of antimalarial compounds.

Introduction

The emergence and spread of drug-resistant malaria parasites necessitate the urgent development of novel antimalarials. Sontoquine and its derivatives have shown promise in overcoming chloroquine resistance, making them a focal point of current research.[1][2] An initial yet critical step in the drug development pipeline is the assessment of a compound's toxicity to ensure a favorable therapeutic window. This guide outlines the core methodologies and presents key data for the preliminary toxicity evaluation of Sontoquine derivatives.

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of compound toxicity against mammalian cells. These assays provide a rapid and cost-effective means to estimate the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50) or the 50% cytotoxic concentration (CC50).

Quantitative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for select Sontoquine derivatives and the parent compound, chloroquine, against murine splenic lymphocytes (MSL). A higher IC50 value indicates lower cytotoxicity.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| PH-128 | Murine Splenic Lymphocytes | T-cell Lymphocyte Proliferation | >25 | [1] |

| PH-203 | Murine Splenic Lymphocytes | T-cell Lymphocyte Proliferation | 7.5 | [1] |

| Chloroquine | Murine Splenic Lymphocytes | T-cell Lymphocyte Proliferation | ≈25 | [1] |

Note: Data for a wider range of Sontoquine derivatives is currently limited in publicly accessible literature.

Experimental Protocol: T-cell Lymphocyte Proliferation Assay

This assay assesses the cytotoxic effect of compounds on proliferating lymphocytes, providing an indication of their potential impact on the immune system.[1]

Objective: To determine the IC50 value of Sontoquine derivatives against mitogen-stimulated murine splenic lymphocytes.

Materials:

-

Spleens from mice

-

RPMI 1640 medium

-

Heat-inactivated fetal calf serum (FCS)

-

Penicillin and Streptomycin (antibiotics)

-

Concanavalin A (mitogen)

-

Test compounds (Sontoquine derivatives, Chloroquine)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Reagent for assessing cell viability (e.g., resazurin-based dye)

-

Plate reader for fluorescence or absorbance measurement

Procedure:

-

Cell Preparation:

-

Aseptically harvest spleens from mice.

-

Prepare a single-cell suspension of splenocytes in RPMI 1640 medium.

-

Count the cells and adjust the concentration to 2 x 10^6 cells/mL in RPMI 1640 supplemented with 5% FCS and antibiotics.

-

-

Assay Setup:

-

Add 100 µL of the cell suspension (2 x 10^5 cells) to each well of a 96-well plate.

-

Prepare serial dilutions of the test compounds in the culture medium. Start with a high concentration (e.g., 25 µM) and perform two-fold dilutions.

-

Add 100 µL of the diluted compounds to the respective wells. Include drug-free control wells.

-

Add Concanavalin A to a final concentration of 10 µg/mL to all wells to stimulate lymphocyte proliferation.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3 days.

-

-

Cell Viability Assessment:

-

At the end of the incubation period, add a cell viability reagent (e.g., resazurin-based dye) to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for the conversion of the dye by viable cells.

-

Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of lymphocyte proliferation inhibition relative to the drug-free control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the drug required to inhibit lymphocyte proliferation by 50%, using a suitable software package (e.g., Prism).

-

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for In Vitro Cytotoxicity Screening.

Cardiotoxicity Assessment

A significant safety concern for many quinoline-based antimalarials is their potential for cardiotoxicity, often manifested as a prolongation of the QT interval. This can be caused by the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Quantitative Cardiotoxicity Data

The following table presents the hERG channel inhibition data for selected Sontoquine derivatives and chloroquine. A higher IC50 value indicates a lower potential for hERG channel blockade and, consequently, a potentially lower risk of cardiotoxicity.

| Compound | Assay Type | IC50 (µM) | Reference |

| PH-128 | hERG Potassium Channel Current Inhibition | 9.1 | [1] |

| PH-203 | hERG Potassium Channel Current Inhibition | 4.0 | [1] |

| Chloroquine | hERG Potassium Channel Current Inhibition | 2.5 | [1] |

These results suggest that the proarrhythmia risks of these two Sontoquine derivatives are comparable to or slightly less than that of chloroquine.[1]

Experimental Protocol: hERG Potassium Channel Inhibition Assay

This assay is crucial for evaluating the potential of a compound to cause drug-induced QT prolongation.

Objective: To determine the IC50 value of Sontoquine derivatives for the inhibition of the hERG potassium channel current.

Materials:

-

Mammalian cells stably expressing the hERG channel (e.g., HEK293 or CHO cells)

-

Appropriate cell culture medium and supplements

-

Automated parallel patch-clamp system (e.g., QPatch HT)

-

External and internal solutions for patch-clamp recording

-

Test compounds (Sontoquine derivatives, Chloroquine)

Procedure:

-

Cell Culture:

-

Culture the hERG-expressing mammalian cells according to standard protocols.

-

Harvest the cells when they reach the appropriate confluency for patch-clamp experiments.

-

-

Automated Patch-Clamp Electrophysiology:

-

Prepare a single-cell suspension and load it into the automated patch-clamp system.

-

The system will automatically establish whole-cell patch-clamp configurations.

-

Record baseline hERG currents using a specific voltage protocol designed to elicit and measure the hERG tail current.

-

-

Compound Application:

-

Prepare different concentrations of the test compounds.

-

Apply each concentration to the cells for a defined period (e.g., 5 minutes) while continuously recording the hERG current.

-

Evaluate each compound at multiple concentrations in duplicate or triplicate.

-

-

Data Acquisition and Analysis:

-

Measure the peak hERG tail current amplitude before and after compound application.

-

Calculate the percentage of current inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value, the concentration at which the compound inhibits 50% of the hERG current, by fitting the data to a suitable dose-response curve.

-

Experimental Workflow: hERG Inhibition Assay